molecular formula C10H14Cl8 B1424293 1,1,1,3,8,10,10,10-Octachlorodecane CAS No. 601523-23-3

1,1,1,3,8,10,10,10-Octachlorodecane

Cat. No.: B1424293
CAS No.: 601523-23-3
M. Wt: 417.8 g/mol
InChI Key: BOJKDARFGOJVKN-UHFFFAOYSA-N
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Description

1,1,1,3,8,10,10,10-Octachlorodecane is a chlorinated paraffin, a type of persistent organic pollutant. It is characterized by its high chlorine content, which contributes to its stability and resistance to degradation. This compound is used in various industrial applications due to its flame retardant properties and its role as a plasticizer.

Preparation Methods

The synthesis of 1,1,1,3,8,10,10,10-Octachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron chloride, under controlled temperature and pressure conditions. Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,1,1,3,8,10,10,10-Octachlorodecane undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of chlorinated alcohols and acids.

    Reduction: Reduction reactions can result in the removal of chlorine atoms, producing less chlorinated hydrocarbons.

    Substitution: In the presence of nucleophiles, chlorine atoms can be replaced by other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include various chlorinated derivatives and dechlorinated hydrocarbons.

Scientific Research Applications

1,1,1,3,8,10,10,10-Octachlorodecane has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of chlorinated paraffins in various chemical reactions.

    Biology: Research on its toxicity and environmental impact helps in understanding the effects of persistent organic pollutants on ecosystems.

    Medicine: Studies on its potential health effects contribute to the development of safety guidelines for handling and exposure.

    Industry: Its flame retardant properties make it valuable in the production of fire-resistant materials.

Mechanism of Action

The mechanism of action of 1,1,1,3,8,10,10,10-Octachlorodecane involves its interaction with biological membranes and enzymes. Its high chlorine content allows it to integrate into lipid bilayers, disrupting membrane integrity and function. It can also inhibit enzyme activity by binding to active sites, leading to cellular dysfunction and toxicity.

Comparison with Similar Compounds

1,1,1,3,8,10,10,10-Octachlorodecane can be compared with other chlorinated paraffins, such as:

  • 1,1,1,3,9,11,11,11-Octachloroundecane
  • 1,1,1,3,10,11-Hexachloroundecane

These compounds share similar properties, such as high chlorine content and stability. this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior.

Biological Activity

1,1,1,3,8,10,10,10-Octachlorodecane is a chlorinated paraffin compound that has garnered attention due to its potential environmental and biological impacts. As a persistent organic pollutant (POP), it poses risks to various ecosystems and human health. This article explores the biological activity of octachlorodecane, focusing on its bioaccumulation, biotransformation pathways, and toxicity in different organisms.

  • Chemical Formula : C10Cl8
  • Molecular Weight : 466.3 g/mol
  • Structure : Octachlorodecane consists of a decane backbone fully substituted with chlorine atoms at specific positions.

Bioaccumulation

Bioaccumulation refers to the accumulation of substances, such as pesticides or other chemicals, in an organism. Octachlorodecane is known to bioaccumulate in various trophic levels:

  • Aquatic Organisms : Studies indicate that octachlorodecane accumulates in fish and other aquatic organisms. For instance, concentrations were measured in fish from contaminated water bodies at levels ranging from 2.6 to 8400 ng/g wet weight .
  • Terrestrial Biota : Research has shown that octachlorodecane can also be found in terrestrial organisms. High concentrations were detected in plants and animals from e-waste recycling areas, indicating significant environmental contamination .

Table 1: Bioaccumulation Data of Octachlorodecane in Various Organisms

Organism TypeSample LocationConcentration (ng/g)
FishYangtze River Delta2.6 - 8400
Terrestrial PlantsE-waste Recycling Area27 - 561
BirdsBaltic Sea<0.41 - 930

Biotransformation

Biotransformation involves the chemical alteration of substances by living organisms. The pathways for octachlorodecane include:

  • Hydroxylation : The introduction of hydroxyl groups can lead to more polar metabolites that are easier for organisms to excrete.
  • Dechlorination : This process removes chlorine atoms from the molecule, potentially leading to less toxic forms.
  • Carbon Chain Decomposition : Breakdown of the carbon chain can occur under certain environmental conditions.

Recent studies have highlighted that phytogenic volatile organic compounds can enhance the transformation rates of octachlorodecane in air phases when interacting with plant seedlings .

Toxicity Studies

The toxicity of octachlorodecane has been assessed through various studies focusing on both acute and chronic effects:

  • Aquatic Toxicity : Research indicates that octachlorodecane exhibits toxic effects on aquatic life, including fish and invertebrates. The mechanism often involves disruption of endocrine functions and reproductive systems.
  • Terrestrial Toxicity : In terrestrial ecosystems, exposure to octachlorodecane has been linked to adverse effects on soil organisms and plants. For instance, studies have shown reduced growth rates and reproductive success in exposed species.

Table 2: Toxicity Effects of Octachlorodecane

Organism TypeEffect ObservedReference
FishEndocrine disruption
Soil InvertebratesReduced reproduction rates
Terrestrial PlantsGrowth inhibition

Case Studies

Several case studies have been conducted to assess the impact of octachlorodecane on different ecosystems:

  • E-Waste Recycling Areas : A study revealed high concentrations of octachlorodecane in both terrestrial biota and plants near e-waste recycling sites in China. The research emphasized the need for monitoring these areas due to their potential as hotspots for chlorinated contaminants .
  • Aquatic Ecosystems : Investigations into the Yangtze River Delta demonstrated significant bioaccumulation in local fish populations. This raised concerns about food safety and ecosystem health due to the persistence of chlorinated compounds .

Properties

IUPAC Name

1,1,1,3,8,10,10,10-octachlorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl8/c11-7(5-9(13,14)15)3-1-2-4-8(12)6-10(16,17)18/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJKDARFGOJVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(CC(Cl)(Cl)Cl)Cl)CC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699600
Record name 1,1,1,3,8,10,10,10-Octachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601523-23-3
Record name 1,1,1,3,8,10,10,10-Octachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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